L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine
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Overview
Description
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is a pentapeptide composed of the amino acids proline, alanine, methionine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone.
Scientific Research Applications
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in various biochemical reactions, influencing gene expression and protein function . Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-tyrosine: Another dipeptide containing tyrosine, used in similar applications.
L-Prolyl-L-tyrosine: Known for its role in enhancing tyrosine uptake and metabolism.
L-Tyrosyl-L-valine: Studied for its effects on cellular processes and metabolic pathways.
Uniqueness
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of proline, alanine, methionine, tyrosine, and valine allows for diverse interactions and functions in biological systems.
Properties
CAS No. |
823233-17-6 |
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Molecular Formula |
C27H41N5O7S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-15(2)22(27(38)39)32-26(37)21(14-17-7-9-18(33)10-8-17)31-25(36)20(11-13-40-4)30-23(34)16(3)29-24(35)19-6-5-12-28-19/h7-10,15-16,19-22,28,33H,5-6,11-14H2,1-4H3,(H,29,35)(H,30,34)(H,31,36)(H,32,37)(H,38,39)/t16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JJQHBQMPLZAVPP-XSXWSVAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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